molecular formula C14H18BNO3 B2566821 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 863868-23-9

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2566821
CAS No.: 863868-23-9
M. Wt: 259.11
InChI Key: HDQCSOGFODLAAP-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a colorless liquid at room temperature and is known for its stability under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4-methoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves standard techniques such as distillation and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the synthesis of biologically active compounds and probes.

    Medicine: Plays a role in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to form carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds. This mechanism involves the oxidative addition of the halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific functional groups that allow for selective reactions and high stability. Its methoxy and nitrile groups provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-8-11(17-5)7-6-10(12)9-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQCSOGFODLAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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